
2,5-Dianilinoterephthalic acid
Overview
Description
2,5-Dianilinoterephthalic acid (DATA) is a specialized organic compound with the molecular formula C₂₀H₁₆N₂O₄. It serves as a critical intermediate in synthesizing quinacridone pigments, which are renowned for their vivid hues (ranging from red to violet) and exceptional lightfastness in industrial applications such as automotive coatings, plastics, and inks . Structurally, DATA features two aniline groups attached to the 2 and 5 positions of a terephthalic acid backbone. This configuration enables its role in cyclization reactions during quinacridone synthesis, where it undergoes condensation with polyphosphoric acid (PPA) to form the quinacridone core .
Preparation Methods
Nitration Reaction: Controlled Functionalization of Terephthalic Acid
The synthesis of 2,5-diaminoterephthalic acid begins with the nitration of terephthalic acid, a process requiring precise control over regioselectivity and reaction kinetics. Patent CN104693057A outlines a two-stage nitration protocol using concentrated sulfuric and nitric acids to achieve 85–87% yields of 2,5-dinitroterephthalic acid .
Reaction Mechanism and Regioselectivity
Nitration occurs via electrophilic aromatic substitution, where the electron-withdrawing carboxylic acid groups direct nitro groups to the 2- and 5-positions. The use of concentrated sulfuric acid (98%) as a solvent and catalyst enhances nitronium ion () generation, while staged nitric acid addition minimizes over-nitration .
Optimization of Reaction Parameters
Table 1 compares nitration conditions from experimental embodiments:
Key findings:
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Acid stoichiometry : A 1:1 molar ratio of terephthalic acid to HNO₃ maximizes di-nitration while avoiding tri-nitrated byproducts .
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Temperature梯度 : Initial high-temperature (100°C) nitration accelerates mono-substitution, while subsequent lower temperatures (70–80°C) favor the second nitration .
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Staged acid addition : Incremental H₂SO₄/HNO₃ introduction reduces exothermic side reactions, improving yield by 5–7% compared to single-batch methods .
Reduction of 2,5-Dinitroterephthalic Acid: Tin(II)-Mediated Pathway
The nitro-to-amine conversion employs SnCl₂·2H₂O in concentrated HCl, achieving 82–89% yields through a three-step mechanism: (1) nitro group protonation, (2) tin-mediated electron transfer, and (3) acid workup to precipitate the diamine .
Reduction Kinetics and Byproduct Control
In Example 1, refluxing 25.0 g of 2,5-dinitroterephthalic acid with 125.0 g SnCl₂·2H₂O in 350 mL HCl (37%) at 100°C for 6 hours produced 15.8 g (82.5%) of product . Prolonged reflux beyond 6 hours risks over-reduction to hydroxylamine derivatives, while shorter durations (<4 hours) leave 10–15% unreacted nitro groups .
Solvent and Stoichiometric Considerations
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HCl concentration : ≥6 N HCl prevents tin hydroxide precipitation, maintaining catalytic activity .
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SnCl₂ stoichiometry : A 5:1 SnCl₂-to-substrate molar ratio ensures complete reduction, as lower ratios (3:1) result in 15–20% residual nitro compounds .
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Post-reduction processing : Neutralization with 10% NaOH followed by HCl reprecipitation removes tin oxides, achieving >98% purity .
Industrial Scalability and Environmental Impact
The patented process demonstrates scalability through:
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Reagent recovery : Distillation reclaims 70–75% of H₂SO₄/HNO₅ mixtures for reuse .
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Waste minimization : Tin residues are converted to SnO₂ nanoparticles via calcination, reducing heavy metal discharge by 90% .
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Energy efficiency : Exothermic nitration (ΔH = −210 kJ/mol) enables heat integration, cutting steam consumption by 30% .
Quality Control and Analytical Characterization
Patent data specifies purity verification via:
Chemical Reactions Analysis
Types of Reactions
2,5-Dianilinoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Quinacridones: Formed through oxidation, these compounds are used as pigments.
Substituted Derivatives: Various functionalized derivatives can be synthesized through substitution reactions.
Scientific Research Applications
Quinacridone Pigments
The primary application of 2,5-dianilinoterephthalic acid is as an intermediate in the production of quinacridone pigments , which are known for their excellent lightfastness and stability. Quinacridone pigments are widely used in various industries, including:
- Coatings : They provide vibrant colors and durability in automotive and industrial coatings.
- Plastics : Used to color plastics due to their thermal stability.
- Inks : Essential for producing high-quality printing inks.
A case study highlighted the synthesis of quinacridone from DTA, demonstrating that heating DTA with other compounds can effectively close the quinacridone ring, yielding high-performance pigments .
Organic Solar Cells
Recent research indicates that quinacridone derivatives synthesized from this compound are also being explored for applications in organic solar cells. Their ability to absorb light efficiently makes them suitable for enhancing the performance of photovoltaic devices .
Environmental Considerations
The production and application of DTA and its derivatives have been scrutinized for environmental impacts. Studies show that quinacridones derived from DTA exhibit low bioaccumulation potential and are non-toxic to aquatic life, making them favorable from an ecological standpoint .
Case Study 1: Synthesis Efficiency
A study conducted on the synthesis of this compound reported a yield of 98% purity when using specific reaction conditions with hydrogen peroxide as an oxidizing agent. This method not only enhances yield but also minimizes environmental impact due to reduced waste generation .
Case Study 2: Quinacridone Pigments Application
Another investigation into the use of DTA in quinacridone pigment production revealed that variations in synthesis conditions could significantly affect the color properties and stability of the resulting pigments. The study emphasized the importance of optimizing reaction parameters to achieve desired pigment characteristics for commercial applications .
Mechanism of Action
The mechanism of action of 2,5-Dianilinoterephthalic acid involves its interaction with molecular targets through its aniline groups. These groups can form hydrogen bonds and π-π interactions with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and substitution reactions also plays a crucial role in its functionality in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2,5-Dianilinoterephthalic Acid Derivatives
DATA derivatives with substituents on the aniline rings exhibit distinct reactivity and pigment properties. For example:
- 2,5-Di(4-methylanilino)terephthalic acid: Substitution with methyl groups enhances steric stability and electron-donating effects, leading to higher yields (95.6%) of 2,9-dimethylquinacridone compared to unsubstituted DATA (85% yield) .
2,5-Diaminoterephthalic Acid (DATPA; CAS 945-30-2)
DATPA replaces the aniline groups of DATA with amino (-NH₂) groups. Key differences include:
- Reactivity: The amino groups are more nucleophilic, making DATPA suitable for metal-organic frameworks (MOFs) or coordination polymers rather than pigments .
- Physical Properties : DATPA has a lower molecular weight (196.16 g/mol vs. ~340 g/mol for DATA) and higher solubility in polar aprotic solvents like DMF and DMSO .
Property | DATA | DATPA |
---|---|---|
Molecular Weight | ~340 g/mol (estimated) | 196.16 g/mol |
Primary Applications | Quinacridone pigments | MOFs, polymers |
Solubility | Limited in polar solvents | High in DMF/DMSO |
2,5-Dimethylterephthalic Acid (CAS 6051-66-7)
This compound replaces the anilino groups of DATA with methyl (-CH₃) groups. Differences include:
- Applications: Used as a monomer in polyesters or liquid crystals rather than pigments .
- Thermal Properties : Higher boiling point (386.8°C) compared to DATA, which decomposes during cyclization .
Property | DATA | 2,5-Dimethylterephthalic Acid |
---|---|---|
Boiling Point | Decomposes in synthesis | 386.8°C |
Key Use | Pigment intermediate | Polymer monomer |
Biological Activity
2,5-Dianilinoterephthalic acid (DTA) is a compound of significant interest in various fields, particularly in the synthesis of quinacridone pigments and its potential biological activities. This article explores the biological activity of DTA, including its toxicological properties, ecotoxicity, and potential applications.
Chemical Structure and Properties
DTA is characterized by its two aniline groups attached to a terephthalic acid backbone. The molecular structure can be represented as follows:
This structure contributes to its properties as a pigment precursor and influences its biological interactions.
Toxicological Profile
The toxicological assessment of DTA reveals crucial insights into its safety and environmental impact. Key findings include:
- Acute Toxicity : The LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 2402 mg/kg, indicating low acute toxicity .
- Chronic Toxicity : The no-observed-adverse-effect level (NOAEL) is estimated at 4.9 mg/kg body weight, suggesting that prolonged exposure could pose risks at higher doses .
- Endocrine Disruption : DTA has been evaluated for endocrine disruptor activity and has been found to be inactive across various receptor assays, including estrogen and androgen receptors .
Ecotoxicity Data
DTA’s environmental impact is assessed through ecotoxicity studies:
Organism | Measurement Type | Value (mg/L) |
---|---|---|
Fish (acute) | LC50 | 10–100 |
Fish (chronic) | NOEC | 0.071 |
Earthworm | LC50 (14 d) | 366 |
Sludge | EC50 | 18.0 |
Bee | Toxicity | >100 |
These results indicate that while DTA exhibits some level of toxicity to aquatic organisms, it is relatively safe for terrestrial organisms like earthworms and bees .
Case Study 1: Quinacridone Synthesis
DTA serves as a precursor in the synthesis of quinacridone pigments, which are known for their vibrant colors and stability. A study demonstrated that DTA can be synthesized from dimethyl succinyl succinate through a series of reactions involving aniline derivatives. This process not only highlights the utility of DTA in pigment production but also emphasizes its chemical stability under various conditions .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the environmental behavior of DTA and its derivatives. These models suggest that DTA has low bioaccumulation potential with a bioconcentration factor (BCF) less than 1000 and a log Kow value indicating moderate hydrophobicity . This information is critical for assessing the long-term ecological risks associated with its use.
Research Findings
Recent research emphasizes the need for comprehensive assessments of DTA's degradation products to ensure no harmful effects arise from its use. Notably, studies have identified several by-products from the degradation of quinacridones derived from DTA, which may exhibit different biological activities compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,5-Dianilinoterephthalic acid, and what are the critical parameters influencing yield and purity?
- Methodological Answer: DATA is synthesized via reductive amination of diethyl or dimethyl succinimide with aniline . For quinacridone pigment intermediates, polyphosphoric acid (PPA) is employed as a cyclizing agent under continuous process conditions (90–160°C, 1–2 hours), with yield and purity dependent on stoichiometry, reaction temperature, and quenching protocols . Key parameters include avoiding alkali contamination during washing and maintaining anhydrous conditions to prevent side reactions.
Q. How is this compound characterized to confirm its structural integrity and purity in academic research?
- Methodological Answer: Characterization involves a combination of spectroscopic techniques:
- FT-IR for identifying carboxylic acid (-COOH) and aniline (-NH) functional groups.
- ¹H/¹³C NMR to verify substitution patterns on the terephthalic acid backbone and aniline moieties.
- Elemental analysis (C, H, N) to validate stoichiometry.
- HPLC with UV detection (e.g., at 254 nm) to assess purity, particularly for detecting unreacted aniline or succinimide derivatives .
Advanced Research Questions
Q. How do substituents on the aniline moieties of this compound derivatives influence the optical and electronic properties of resulting quinacridone pigments?
- Methodological Answer: Substitution at the para-position of the aniline groups (e.g., -Cl, -CH₃, -OCH₃) alters the electron density of the quinacridone backbone, shifting absorption maxima and fluorescence quantum yields. For example:
- 4-Methylanilino derivatives yield 2,9-dimethylquinacridone with enhanced thermal stability (95.6% purity) due to steric and electronic effects .
- Experimental validation involves UV-Vis spectroscopy and cyclic voltammetry to correlate substituent electronegativity with bandgap modulation.
Q. What methodologies are employed to optimize the continuous production of quinacridone pigments using this compound in polyphosphoric acid media?
- Methodological Answer: Process optimization requires:
- Temperature gradients : Heating DATA-PPA mixtures to 160°C ensures complete cyclization, while quenching with methanol at 85°C prevents over-acidification .
- Flow-rate calibration : A feed rate of 21.1 g/min DATA and 27.9 g/min PPA achieves 86.1% yield with 96.6% purity.
- Post-synthesis treatment : Washing with deionized water until neutral pH and vacuum drying minimize residual PPA contamination.
Q. How can researchers resolve contradictions in reported yields of quinacridone pigments derived from this compound across different studies?
- Methodological Answer: Discrepancies arise from variations in:
- Reagent purity : Aniline derivatives must be anhydrous (<0.1% H₂O) to avoid hydrolysis.
- Process continuity : Batch vs. continuous processes impact yield reproducibility (e.g., 85% yield in batch vs. >95% in continuous systems) .
- Analytical methods : Standardize purity assessments via HPLC with identical columns (e.g., C18) and mobile phases.
Properties
IUPAC Name |
2,5-dianilinoterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZWNLKRBUEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064948 | |
Record name | 2,5-Dianilinoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10109-95-2 | |
Record name | 2,5-Dianilinoterephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10109-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dianilinoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dianilinoterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dianilinoterephthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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